REACTION_CXSMILES
|
[CH:1]1([C:7]2[CH:13]=[CH:12][C:10]([OH:11])=[CH:9][C:8]=2[OH:14])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>[OH-].[Na+].[Ni]>[O:14]=[C:8]1[CH:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:13][CH2:12][C:10](=[O:11])[CH2:9]1 |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=C(C=C(O)C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture is rinsed out of the autoclave with alcohol
|
Type
|
CUSTOM
|
Details
|
After removal of the catalyst, 100 ml of 90 percent strength acetic acid
|
Type
|
ADDITION
|
Details
|
are slowly added to the solution
|
Type
|
ADDITION
|
Details
|
After addition of water
|
Type
|
CUSTOM
|
Details
|
the reaction product crystallises out
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It is dried in vacuo over NaOH
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CCC1C1CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |